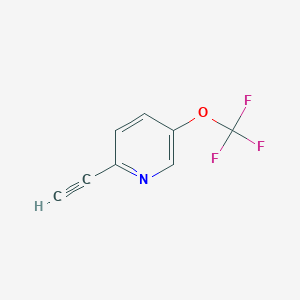

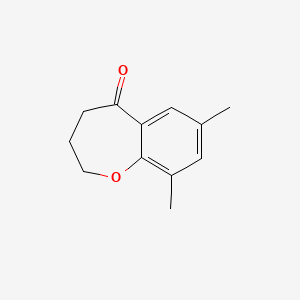

![molecular formula C17H24Cl2N2O4 B2954710 2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide CAS No. 618862-13-8](/img/structure/B2954710.png)

2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloroacetamides are a class of compounds that have been used in various applications such as herbicides, antifungal agents, and disinfectants . They are typically synthesized by reacting amines with chloroacetyl chloride .

Synthesis Analysis

The synthesis of chloroacetamide derivatives often involves the reaction of amines with chloroacetyl chloride . This reaction is typically carried out at room temperature with stirring for a few hours .Molecular Structure Analysis

The molecular structure of chloroacetamides can be analyzed using various spectroscopic techniques. For example, the presence of N-H…O hydrogen bonds between the molecules can be identified through crystal structure analysis .Chemical Reactions Analysis

Chloroacetamides can participate in various chemical reactions. For instance, they can act as intermediates in nucleophilic substitution reactions with different aqueous amines .Physical And Chemical Properties Analysis

The physical and chemical properties of chloroacetamides can be determined using various techniques. For instance, the melting point can be checked with an open-ended capillary tube method .Applications De Recherche Scientifique

Antimicrobial Applications

This compound has been studied for its potential use as an antimicrobial agent. Derivatives of chloroacetamide, such as the ones related to this compound, have shown promising results in inhibiting the growth of various bacterial and fungal species. This is particularly significant in the development of new treatments for infections caused by drug-resistant pathogens .

Anticancer Activity

Research has indicated that chloroacetamide derivatives can exhibit antiproliferative effects, particularly against certain cancer cell lines like human breast adenocarcinoma (MCF7). These compounds may interfere with the cell cycle of cancer cells, thereby inhibiting their growth and proliferation .

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets. This is crucial for rational drug design, allowing researchers to predict how these molecules might bind to enzymes or receptors within the body .

Synthesis of Bioactive Molecules

Chloroacetamide derivatives serve as key intermediates in the synthesis of more complex bioactive molecules. They can be used to create a variety of compounds with potential medicinal properties, including anti-inflammatory and antitumor activities .

Material Science

In materials science, chloroacetamide derivatives are valuable as cross-linking agents. They can be utilized in the synthesis of polymers and other materials that require specific structural properties .

Analytical Chemistry

These compounds can be used in analytical chemistry as derivatizing agents. They react with specific functional groups, facilitating the analysis of complex mixtures by improving the detection and quantification of various substances .

Agricultural Chemistry

As part of agricultural chemistry, chloroacetamide derivatives have been explored for their herbicidal properties. They can be applied to control the growth of weeds and other undesirable plants in crop production .

Pharmaceutical Manufacturing

The compound and its derivatives are also important in the pharmaceutical industry. They are involved in the manufacturing process of various drugs, serving as building blocks for the synthesis of active pharmaceutical ingredients .

Mécanisme D'action

While the specific mechanism of action for “2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide” is not known, related compounds have been studied for their inhibitory activity against certain enzymes. For example, some chloroacetamide derivatives have been found to inhibit the enzyme urease, which is essential for the survival of certain bacteria .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl2N2O4/c1-11(2)6-7-25-13-5-4-12(8-14(13)24-3)17(20-15(22)9-18)21-16(23)10-19/h4-5,8,11,17H,6-7,9-10H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOGQCNODWCUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)

![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)

![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)